Chevalone E
Overview
Description
Chevalone E is a meroditerpenoid compound isolated from the fungus Aspergillus versicolor . Meroditerpenoids are hybrid natural products containing both terpenoid and non-terpenoid moieties. This compound is known for its structural complexity and diverse biological activities, making it a subject of interest in various scientific fields .
Mechanism of Action
Chevalone E, also known as (2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one, is a meroterpenoid with intriguing structural features and relevant biological activities .
Target of Action
This compound has been found to exhibit synergistic effects with oxacillin against the methicillin-resistant Staphylococcus aureus (MRSA) strain . This suggests that the primary target of this compound could be bacterial proteins or enzymes involved in the survival and proliferation of MRSA.
Biochemical Analysis
Biochemical Properties
Chevalone E interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been derivatized into eight chevalone analogues using a single dehydrogenase involved in another meroterpenoid pathway . The nature of these interactions involves the transformation of the characteristic hemiacetal bridge into the spirolactone moiety by simple chemical synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. Some of the new chevalone analogues exhibit the synergetic inhibition of MDA-MB-231 breast cancer cell viability when combined with the chemotherapeutic agent doxorubicin . This indicates that this compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthetic pathway of Chevalone E has been elucidated through genome mining and heterologous expression in the fungus Aspergillus oryzae . The key steps involve the identification of a biosynthetic gene cluster responsible for the production of this compound and its oxidized derivatives . Two P450 monooxygenases, Cle2 and Cle4, play a crucial role in transforming this compound into several analogues .
Industrial Production Methods: Industrial production of this compound involves the heterologous expression of its biosynthetic pathway in suitable fungal hosts. This method allows for the large-scale production of this compound and its derivatives, which can be further purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Chevalone E undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by specific enzymes and reagents.
Common Reagents and Conditions:
Oxidation: P450 monooxygenases are commonly used to oxidize this compound into its analogues.
Reduction: Specific dehydrogenases can reduce this compound to form different derivatives.
Substitution: Chemical synthesis methods can introduce various substituents into the this compound structure.
Major Products: The major products formed from these reactions include several oxidized and reduced analogues of this compound, each with unique structural features and biological activities .
Scientific Research Applications
Chevalone E has a wide range of scientific research applications:
Comparison with Similar Compounds
Properties
IUPAC Name |
(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHUZQHBLAPAMD-KFCOXGNHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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